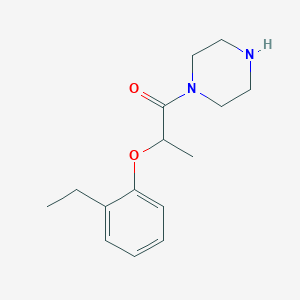
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenoxy group substituted with an ethyl group, a piperazine ring, and a propanone moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.
Formation of the Propanone Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the propanone moiety, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenoxy and piperazine groups play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2-Propylphenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2-Butylphenoxy)-1-(piperazin-1-yl)propan-1-one
Uniqueness
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17/h4-7,12,16H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
AZWBLZNZLMMIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


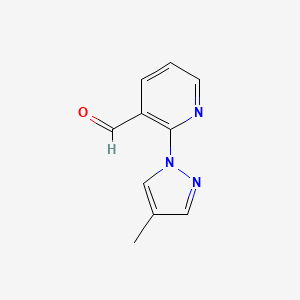

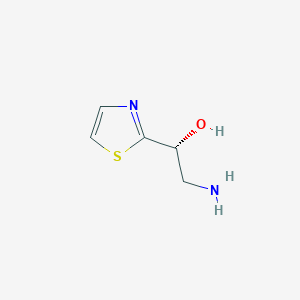
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
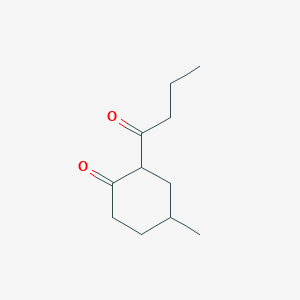
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
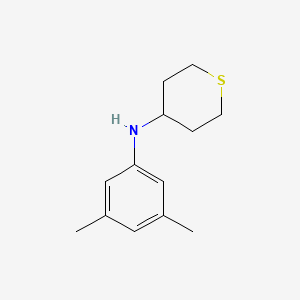

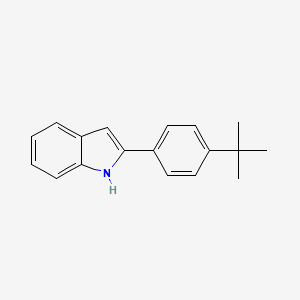
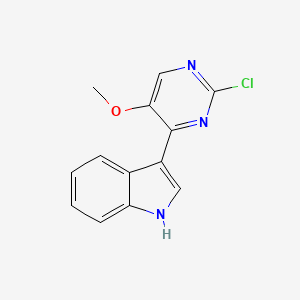
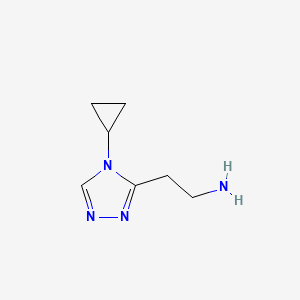

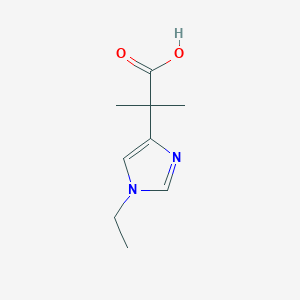
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
